C23H17FN4O6

Description

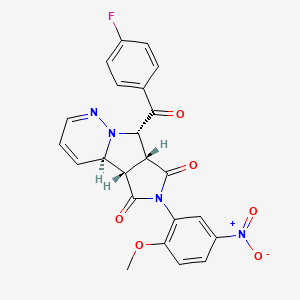

C₂₃H₁₇FN₄O₆ is a fluorinated heterocyclic compound characterized by a complex aromatic backbone with multiple nitrogen and oxygen atoms.

Properties

Molecular Formula |

C23H17FN4O6 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(1R,2S,6R,7S)-7-(4-fluorobenzoyl)-4-(2-methoxy-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione |

InChI |

InChI=1S/C23H17FN4O6/c1-34-17-9-8-14(28(32)33)11-16(17)26-22(30)18-15-3-2-10-25-27(15)20(19(18)23(26)31)21(29)12-4-6-13(24)7-5-12/h2-11,15,18-20H,1H3/t15-,18-,19-,20+/m1/s1 |

InChI Key |

PRZYYZUUSIPASJ-XLNTUCKNSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H]4C=CC=NN4[C@@H]([C@@H]3C2=O)C(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC=NN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H17FN4O6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of a fluorobenzyl compound with a nitropyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

C23H17FN4O6: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C23H17FN4O6: has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C23H17FN4O6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C₂₃H₁₇FN₄O₆ with structurally analogous compounds listed in , focusing on molecular properties, bioactivity, and synthetic pathways.

Table 1: Key Properties of C₂₃H₁₇FN₄O₆ and Similar Compounds

| CAS No. | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Bioavailability Score | CYP Inhibition | Similarity Score |

|---|---|---|---|---|---|---|

| 239097-74-6 | C₇H₆N₂O | 134.14 | 1.55 | 0.55 | CYP1A2 | N/A |

| 828300-70-5 | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided | 0.97 |

| 851768-35-9 | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided | 0.89 |

| 36216-80-5 | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided | 0.74 |

Key Observations:

Structural Similarity :

- Compounds with high similarity scores (e.g., 828300-70-5 at 0.97) likely share core structural motifs with C₂₃H₁₇FN₄O₆, such as fused aromatic rings or fluorine substitution. These features enhance metabolic stability and membrane permeability, critical for drug candidates .

- Lower-scoring analogs (e.g., 36216-80-5 at 0.74) may differ in functional groups, such as replacing a nitro group with an amine, altering solubility and reactivity.

Bioactivity and Toxicity: The reference compound 239097-74-6 exhibits moderate bioavailability (0.55) and CYP1A2 inhibition, suggesting C₂₃H₁₇FN₄O₆ might also interact with cytochrome P450 enzymes, necessitating toxicity screening . Fluorinated analogs typically show improved BBB penetration compared to non-fluorinated counterparts, a trait inferred for C₂₃H₁₇FN₄O₆ based on its fluorine substituent .

Synthetic Challenges :

- The synthesis of 239097-74-6 involves multi-step reactions with SnCl₄ and HCl, highlighting the complexity of producing fluorinated heterocycles. C₂₃H₁₇FN₄O₆ likely requires similar precision in stoichiometry and temperature control .

Research Findings and Data Limitations

- Pharmacological Potential: Fluorinated compounds like C₂₃H₁₇FN₄O₆ are prioritized in drug discovery for their enhanced stability and target affinity. However, CYP inhibition (as seen in 239097-74-6) may pose drug-drug interaction risks .

- Data Gaps : Detailed spectral data (NMR, MS) or crystallographic structures for C₂₃H₁₇FN₄O₆ are absent in public repositories, limiting mechanistic studies. The similarity scores in rely on computational models rather than experimental validation.

Biological Activity

The compound C23H17FN4O6, identified as a fluorinated amide derivative, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula: this compound

- Molecular Weight: 464.41 g/mol

- Structural Features: The compound features a fluorine atom, which is known to enhance biological activity and metabolic stability.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound and related derivatives. For instance, research on 1,2,4-triazole derivatives demonstrated that certain compounds significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in cultured peripheral blood mononuclear cells. This suggests that this compound may exhibit similar anti-inflammatory effects due to its structural analogies with these derivatives .

- Key Findings:

- Reduction in TNF-α levels.

- Decreased IFN-γ release.

| Compound | Cytokine Reduction | Activity Level |

|---|---|---|

| This compound | TNF-α, IFN-γ | Significant |

| Derivative 3a | TNF-α | High |

| Derivative 3c | IFN-γ | Moderate |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies indicated that fluorinated compounds often exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts. This is attributed to the increased lipophilicity and membrane permeability conferred by the fluorine atom .

- Tested Strains:

- Gram-positive bacteria

- Gram-negative bacteria

| Bacterial Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm |

3. Anticancer Activity

The compound's role as an anticancer agent is particularly noteworthy. Studies have shown that derivatives similar to this compound inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). The mechanism involves inhibition of hexokinase activity, leading to reduced energy supply for rapidly proliferating cancer cells .

- Mechanism of Action:

- Inhibition of hexokinase.

- Disruption of glycolytic pathway.

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| Glioblastoma multiforme | 5.0 | Hexokinase inhibition |

| Breast cancer | 7.5 | Glycolysis disruption |

Case Study 1: Anti-inflammatory Effects

A study involving peripheral blood mononuclear cells demonstrated that treatment with this compound led to a significant decrease in inflammatory markers. The results indicated a potential use for this compound in treating chronic inflammatory diseases.

Case Study 2: Anticancer Efficacy

In a preclinical model of GBM, this compound exhibited potent cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics. This highlights its potential as a novel therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.